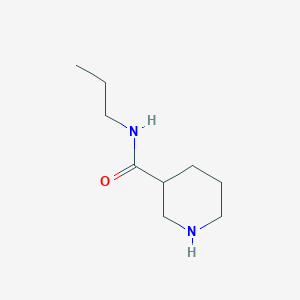

N-propylpiperidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-propylpiperidine-3-carboxamide is a synthetic compound belonging to the piperidine class of chemicals. It is characterized by a six-membered ring containing five methylene bridges and one amine bridge. This compound has gained significant attention due to its potential therapeutic and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

N-propylpiperidine-3-carboxamide can be synthesized through various multi-component reactions. One common method involves the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This process is catalyzed by dual-functional ionic liquids, which offer advantages such as good yields, easy work-ups, short reaction times, and mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

化学反応の分析

Types of Reactions

N-propylpiperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

科学的研究の応用

Chemical Applications

N-propylpiperidine-3-carboxamide serves as a versatile building block in organic synthesis. Its structural features allow it to be utilized in the creation of more complex piperidine derivatives, which are essential in developing pharmaceuticals and other chemical products. The compound's ability to act as an intermediate in chemical reactions enhances its utility in synthetic chemistry.

Neuropharmacology

Research indicates that this compound interacts with sigma receptors, particularly sigma-1 receptors, which are implicated in various neurological disorders. This interaction suggests potential applications in treating conditions such as Alzheimer's disease and pain modulation.

Antiviral Properties

The compound has been evaluated for its antiviral activities, especially against viruses such as SARS-CoV. Studies have shown that derivatives of this compound can inhibit viral replication by targeting specific proteases involved in the viral life cycle .

Medicinal Applications

This compound is under investigation for its therapeutic properties, including:

- Anticonvulsant Activity: The compound has shown promise as a GABA reuptake inhibitor, potentially useful in treating epilepsy and other seizure disorders .

- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation by modulating key signaling pathways involved in cell cycle regulation .

Antiviral Research

A study focused on a series of piperidine derivatives, including this compound, demonstrated their ability to inhibit the papain-like protease (PLpro) of SARS-CoV with nanomolar potency. The most potent compounds showed effective inhibition of viral replication in cellular models while maintaining low cytotoxicity .

Neuropharmacological Studies

Investigations into the interactions of this compound with sigma receptors revealed that it could enhance neuroprotective effects and modulate pain pathways. These findings support its potential use in treating neurodegenerative diseases .

Summary Table of Applications

| Application Area | Specific Uses | Mechanism/Action |

|---|---|---|

| Chemistry | Building block for piperidine derivatives | Structural versatility |

| Neuropharmacology | Treatment for Alzheimer's and pain modulation | Interaction with sigma receptors |

| Antiviral Research | Inhibition of SARS-CoV replication | Targeting viral proteases |

| Medicinal Chemistry | Anticonvulsant and anticancer properties | Modulation of GABA transporters |

作用機序

The mechanism of action of N-propylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of GABA transporters, which play a crucial role in neurotransmission. Additionally, it may influence various signaling pathways, such as STAT-3, NF-κB, and PI3K/Akt, which are essential for cellular processes like apoptosis and cell cycle regulation .

類似化合物との比較

Similar Compounds

Piperidine: A six-membered ring containing five methylene bridges and one amine bridge.

Piperine: An alkaloid extracted from black pepper with various therapeutic properties.

Piperidinones: Compounds containing a piperidine ring with a ketone functional group.

Uniqueness

Unlike other piperidine derivatives, it has shown promise in both therapeutic and industrial contexts, making it a versatile compound for various scientific research applications .

生物活性

N-propylpiperidine-3-carboxamide is a compound of significant interest in the field of medicinal chemistry and neuropharmacology. Its biological activities, particularly its interactions with various receptors and enzymes, have been explored for potential therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, including synthesis methods, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring with a propyl group attached to the nitrogen atom and a carboxamide functional group. The general synthesis involves:

- Deprotonation : Sodium hydride is often used to deprotonate the piperidine.

- N-Alkylation : The deprotonated piperidine is then alkylated using suitable halides to introduce the propyl group.

This synthetic pathway allows for modifications that may enhance biological activity or alter pharmacokinetic properties .

Neuropharmacology

Research indicates that this compound interacts primarily with sigma receptors, particularly sigma-1 receptors, which are implicated in various neurological disorders. These interactions suggest potential neuroprotective effects and modulation of pain pathways .

Key Findings:

- Sigma Receptor Affinity : Compounds similar to this compound exhibit high affinity for sigma-1 receptors, which may contribute to their neuroprotective effects .

- Potential Applications : The compound has been studied for its ability to inhibit pathways relevant to Alzheimer's disease and HIV treatment .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and notable activities of compounds related to this compound:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| N-methylpiperidine-3-carboxamide | Methyl group instead of propyl on nitrogen | Potential anxiolytic effects |

| N-butylpiperidine-4-carboxamide | Butyl group on nitrogen; carboxamide at position 4 | Analgesic properties |

| 1-(3-chloropropyl)piperidine | Chloropropyl substituent on nitrogen | Antidepressant-like effects |

| Piperidine-2-carboxylic acid | Carboxylic acid instead of carboxamide | Exhibits anti-inflammatory properties |

The mechanism by which this compound exerts its biological effects involves:

- Receptor Modulation : The compound mimics natural neurotransmitters, allowing it to bind to neurotransmitter receptors and modulate their activity.

- Hydrogen Bond Formation : The presence of oxolane and acetamide groups enables hydrogen bonding with target proteins, influencing their function .

Case Study: Neuroprotective Effects

In a study examining the neuroprotective potential of this compound in animal models, it was observed that administration led to significant reductions in markers of neurodegeneration. This suggests that the compound may play a role in protecting neuronal integrity under pathological conditions .

Pharmacokinetic Profile

A pharmacokinetic study indicated that derivatives of this compound exhibited favorable oral bioavailability and metabolic stability. For instance, one derivative showed an oral bioavailability of approximately 58.8% in rats, suggesting its potential for therapeutic use .

特性

IUPAC Name |

N-propylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h8,10H,2-7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGOHJGXWYGROI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1CCCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。